molecular formula C15H18ClN3O3S B6458670 N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2548979-93-5

N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B6458670
CAS No.: 2548979-93-5
M. Wt: 355.8 g/mol
InChI Key: UOPXNIJNBPPASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a synthetic small molecule characterized by a benzoxazole core substituted with a chlorine atom at position 6, a piperidine ring linked to the benzoxazole via a nitrogen atom, and a cyclopropanesulfonamide group attached to the piperidine. The benzoxazole moiety is a heterocyclic aromatic system known for its role in enhancing metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3S/c16-10-1-4-13-14(9-10)22-15(17-13)19-7-5-11(6-8-19)18-23(20,21)12-2-3-12/h1,4,9,11-12,18H,2-3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPXNIJNBPPASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole core, which is achieved by reacting 2-aminophenol with a suitable aldehyde or ketone under acidic conditions . The resulting benzoxazole intermediate is then chlorinated to introduce the chloro substituent at the 6-position.

Next, the piperidine ring is introduced through a nucleophilic substitution reaction, where the benzoxazole intermediate reacts with piperidine-4-carboxylic acid . The final step involves the sulfonation of the cyclopropane ring, which is achieved by reacting the piperidine-benzoxazole intermediate with cyclopropanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yields and purity. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, which could explain its potential use in treating neurological disorders . The exact molecular pathways and targets are still under investigation, but its structure suggests it can interact with various biological macromolecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural uniqueness lies in the combination of a 6-chloro-benzoxazole and cyclopropanesulfonamide. Below is a comparative analysis with structurally related sulfonamide derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Data Reference
Target Compound : N-[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide C₁₅H₁₇ClN₃O₃S (inferred) ~369.84 g/mol (calculated) 6-chloro-benzoxazole, piperidine, cyclopropanesulfonamide Hypothesized enhanced lipophilicity and metabolic stability due to benzoxazole and cyclopropane groups. N/A
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide C₃₀H₂₅F₂N₅O₄S 616.9 g/mol Chromene, pyrazolo-pyrimidine, isopropyl-sulfonamide Melting point: 211–214°C; used in kinase inhibition studies. Mass: 616.9 (M⁺) .
N-[1-(2-Aminoethyl)piperidin-4-yl]cyclopropanesulfonamide C₁₀H₂₁N₃O₂S 247.36 g/mol Aminoethyl-piperidine, cyclopropanesulfonamide SMILES: NCCN1CCC(CC1)NS(=O)(=O)C1CC1; potential intermediate for neurotransmitter-targeted drugs .
N-(4-(3-Allyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide C₂₃H₂₆N₅O₂S (inferred) ~452.55 g/mol (calculated) Imidazo-pyrrolo-pyrazine, bicyclooctane, allyl group Patented for potential use in oncology or inflammation due to heterocyclic diversity .

Key Observations :

Heterocyclic Core Variations :

  • The target compound’s 6-chloro-benzoxazole differs from the pyrazolo-pyrimidine () and imidazo-pyrrolo-pyrazine () cores in electronic and steric profiles. Chlorine substitution may enhance halogen bonding and lipophilicity compared to fluorine or allyl groups .
  • The benzoxazole’s planar structure contrasts with the bicyclooctane system in , which imposes steric constraints for target binding.

The cyclopropane group’s strain may influence solubility; similar derivatives in are often optimized for blood-brain barrier penetration .

Synthetic Routes :

  • Suzuki-Miyaura coupling (e.g., boronic acid in ) is a common method for attaching aryl groups to heterocycles . The target compound likely employs analogous strategies for benzoxazole-piperidine linkage.
  • Cyclopropanesulfonamide groups are typically introduced via nucleophilic substitution or sulfonylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.